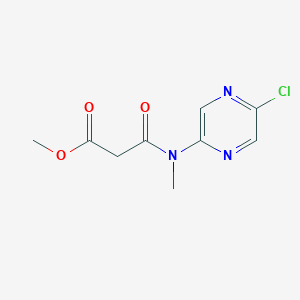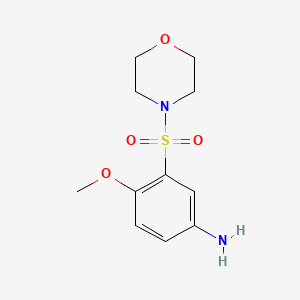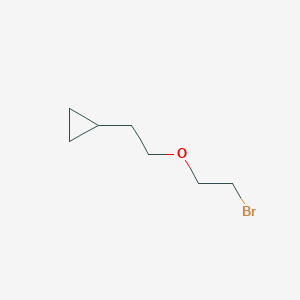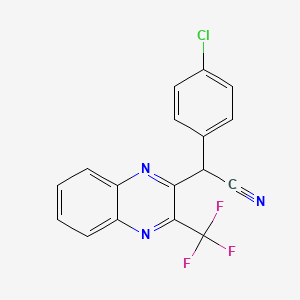
5-bromo-1-methyl-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-methyl-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H7BrN2. It has an average mass of 210.070 Da and a monoisotopic mass of 208.984009 Da . This compound is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of 5-bromo-1-methyl-1H-indole-3-carbonitrile is based on the indole scaffold, which is a benzopyrrole, containing a benzenoid nucleus . The indole nucleus is aromatic in nature due to the presence of 10 π-electrons .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : 5-Bromo-1-methyl-1H-indole-3-carbonitrile has been utilized in the synthesis of various heterocyclic compounds. For instance, it reacted with 2,4-pentanedione to produce thieno[2,3-b]pyridine derivatives, showcasing its potential in creating new chemical structures (Attaby, Ramla, & Gouda, 2007).
Role in Indole Derivative Synthesis : The compound has been used in the synthesis of novel substituted 2-(Trimethylstannyl)indoles, indicating its versatility in forming complex indole structures (Kumar, Say, & Boykin, 2008).
Biological Applications
Antimicrobial Activity : Research has shown that derivatives synthesized using 5-Bromo-1-methyl-1H-indole-3-carbonitrile exhibit antimicrobial properties. This highlights its potential application in developing new antimicrobial agents (Attaby, Ramla, & Gouda, 2007).
Cancer Research : Certain compounds derived from 5-Bromo-1-methyl-1H-indole-3-carbonitrile have shown significant cytotoxicity against breast carcinoma cell lines, suggesting its relevance in cancer research and therapy (Bhale, Bandgar, Dongare, Shringare, Sirsat, & Chavan, 2019).
Physical and Chemical Analysis
- Investigation of Interactions and Structure : Studies have been conducted to investigate the intermolecular interactions and crystal structure of compounds derived from 5-Bromo-1-methyl-1H-indole-3-carbonitrile. This is crucial for understanding the physical and chemical properties of these compounds (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Potential Pharmacological Uses
- Development of Progesterone Receptor Modulators : The compound has been used in the design and synthesis of new pyrrole-oxindole progesterone receptor modulators, indicating its utility in the development of treatments for health issues related to female reproductive systems (Fensome et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1-methylindole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-13-6-7(5-12)9-4-8(11)2-3-10(9)13/h2-4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJBLNOJXLOBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-methyl-1H-indole-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)
![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)



![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)
![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)

![6-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B2768129.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2768134.png)
